3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide
CAS No.: 957495-34-0
Cat. No.: VC21514547
Molecular Formula: C16H21N3O
Molecular Weight: 271.36g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 957495-34-0 |
|---|---|
| Molecular Formula | C16H21N3O |
| Molecular Weight | 271.36g/mol |
| IUPAC Name | 3-(3,5-dimethylpyrazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide |
| Standard InChI | InChI=1S/C16H21N3O/c1-11-5-7-15(8-6-11)17-16(20)12(2)10-19-14(4)9-13(3)18-19/h5-9,12H,10H2,1-4H3,(H,17,20) |
| Standard InChI Key | JUTGOSKBWXRLNC-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)C(C)CN2C(=CC(=N2)C)C |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C(C)CN2C(=CC(=N2)C)C |
Introduction
The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-(4-methylphenyl)propanamide is a synthetic organic molecule that incorporates a pyrazole ring, a propanamide backbone, and a 4-methylphenyl group. This structure suggests potential biological activity due to the presence of heterocyclic and aromatic components, which are common in pharmaceuticals and bioactive compounds.
Synthesis
The synthesis of such compounds typically involves multiple steps, including the formation of the pyrazole ring and its attachment to the propanamide backbone. Common reagents and conditions might include:
-
Pyrazole Formation: This often involves the reaction of hydrazine derivatives with appropriate carbonyl compounds.
-
Amide Formation: This could involve the reaction of an amine with an acid chloride or anhydride.
textExample Synthesis Steps: 1. Formation of Pyrazole Ring: - React hydrazine derivative with a suitable carbonyl compound. 2. Attachment to Propanamide Backbone: - Couple the pyrazole derivative with a propanoyl chloride or anhydride. 3. Introduction of 4-Methylphenyl Group: - Use a suitable aryl amine in the amide formation step.
Spectroscopic Analysis
For compounds like this, spectroscopic analysis would typically involve:
-
1H NMR: To identify the hydrogen environments.
-
13C NMR: To determine the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight.
| Spectroscopic Method | Expected Findings |
|---|---|
| 1H NMR | Signals for methyl groups on the pyrazole ring, methylene protons, and aromatic protons. |
| 13C NMR | Peaks corresponding to the carbons in the pyrazole ring, propanamide backbone, and aromatic ring. |
| MS | Molecular ion peak corresponding to the molecular weight. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume